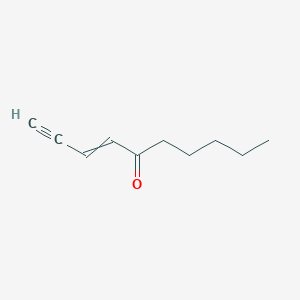

3-Decen-1-yn-5-one

Description

3-Decen-1-yn-5-one is an organic compound with a linear carbon chain featuring a conjugated triple bond (C1–C2), a double bond (C3–C4), and a ketone group at position 4. Its IUPAC name reflects its structure: a ten-carbon chain (decen) with unsaturation at positions 1 (yne) and 3 (ene), and a ketone at position 5. This compound’s unique structure confers reactivity typical of both alkynes and enones, making it relevant in synthetic chemistry for applications such as cycloadditions or polymer precursors.

Properties

CAS No. |

53429-42-8 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

dec-3-en-1-yn-5-one |

InChI |

InChI=1S/C10H14O/c1-3-5-7-9-10(11)8-6-4-2/h2,6,8H,3,5,7,9H2,1H3 |

InChI Key |

ODTJIXHXHWIXTP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C=CC#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

- Alkynyl Enones (e.g., 3-Nonen-1-yn-5-one): Shortening the carbon chain by one methylene group reduces molecular weight and hydrophobicity. Such analogues exhibit similar reactivity in Michael additions but may show lower thermal stability due to reduced van der Waals interactions (referencing analytical methods from ).

- Cyclic Ketones (e.g., tricyclo[7.4.0.0²,⁶]trideca-1(9),2(6),7-trien-5-one): Unlike the linear structure of 3-Decen-1-yn-5-one, this tricyclic compound () has a rigid, oxygen-containing ring system.

Substituent Variations

- Alkylbenzenes (e.g., 3-Phenyldodecane) :

While 3-Phenyldodecane () lacks unsaturated bonds or ketones, its long alkyl chain highlights how hydrophobicity and molecular weight (compared to 3-Decen-1-yn-5-one) influence solubility and industrial applications (e.g., surfactants vs. reactive intermediates) .

Physicochemical Properties and Analytical Characterization

Table 1: Hypothetical Comparison of Key Properties

| Compound | Molecular Formula | Key Functional Groups | Boiling Point (°C, estimated) | Reactivity Highlights |

|---|---|---|---|---|

| 3-Decen-1-yn-5-one | C₁₀H₁₄O | Alkyne, enone, ketone | ~220–240 | High: Diels-Alder, Michael addition |

| 3-Nonen-1-yn-5-one | C₉H₁₂O | Alkyne, enone, ketone | ~200–220 | Moderate: Less steric stabilization |

| 3-Phenyldodecane | C₁₈H₃₀ | Alkylbenzene | ~300–320 | Low: Inert, hydrophobic |

- Analytical Techniques: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (as noted in ) are critical for distinguishing such compounds, particularly in identifying unsaturation patterns and ketone positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.